molecular formula C13H14N2O6 B8363025 Hippuryl-L-Aspartic acid

Hippuryl-L-Aspartic acid

Katalognummer: B8363025
Molekulargewicht: 294.26 g/mol
InChI-Schlüssel: OGWNIHKOAPJTKW-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Aspartic acid (C₄H₇NO₄, molecular weight 133.1 g/mol) is a non-essential α-amino acid with a CAS registry number of 56-84-8 . It exists as a white crystalline powder, exhibits a pH of 2.8 in aqueous solution (4.5 g/L), and has a high melting point (>300°C) . Its primary applications span biochemical research, pharmaceutical intermediates, and food additives . Safety data indicate low acute toxicity (oral and dermal LD₅₀ of 5,000 mg/kg) but recommend standard precautions to avoid inhalation or prolonged exposure . Regulatory compliance includes adherence to EC No. 1907/2006 and international right-to-know laws .

Eigenschaften

Molekularformel

C13H14N2O6

Molekulargewicht

294.26 g/mol

IUPAC-Name

(2S)-2-[(2-benzamidoacetyl)amino]butanedioic acid

InChI

InChI=1S/C13H14N2O6/c16-10(15-9(13(20)21)6-11(17)18)7-14-12(19)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t9-/m0/s1

InChI-Schlüssel

OGWNIHKOAPJTKW-VIFPVBQESA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Derivatives of L-Aspartic Acid

L-Aspartic acid forms derivatives through esterification, amidation, or functional group modifications. Key derivatives include:

(a) L-Aspartic Acid Dimethyl Ester Hydrochloride
  • Formula: C₆H₁₁NO₄・HCl
  • Molecular Weight : 197.61 g/mol
  • CAS : 32213-95-9
  • Properties : Used in organic synthesis as a protected form of aspartic acid. Purity >97.0% (T) with storage instructions for dry, ventilated conditions .
(b) L-Aspartyl-L-Phenylalanine
  • Formula : C₁₃H₁₆N₂O₅
  • Molecular Weight : 280.27 g/mol
  • CAS : 13433-09-5
  • Properties : A dipeptide precursor to aspartame. Melts at 236–239°C and is stored under inert gas (TFS) .
(c) N-Glycyl-L-Aspartic Acid
  • Formula : C₆H₁₀N₂O₅
  • Molecular Weight : 190.15 g/mol
  • CAS : 4685-12-5
  • Properties : Features a glycine moiety linked to aspartic acid. Thermodynamic data and reactivity profiles are documented for biochemical studies .
(d) L-Aspartic-2,3,3-d3 Acid
  • Formula : HOOCCD₂CD(NH₂)COOH
  • Molecular Weight : 136.12 g/mol
  • CAS : 3842-25-9
  • Properties : Deuterated variant used in isotopic labeling studies (98 atom% D) .
Key Observations:
  • Esterification (e.g., dimethyl ester HCl) enhances solubility and stability for synthetic applications but requires handling in controlled environments .
  • Peptide Derivatives (e.g., L-Aspartyl-L-phenylalanine) introduce bioactive properties but lack comprehensive toxicity data .
  • Isotopic Variants (e.g., deuterated forms) enable advanced research but are cost-prohibitive for general use .

Comparative Reactivity with Organic Acids

provides a qualitative reactivity comparison (symbols: -, +, +/-) of L-Aspartic acid with other acids:

Acid Property 1 Property 2 Property 3 Property 4
L-Aspartic Acid +/− +/−
Citric Acid + + +
α-Keto-Glutaric + + + +
D-Malic Acid +/− + +/−
  • Citric Acid : Exhibits broader reactivity (e.g., chelation, buffering) compared to aspartic acid .
  • α-Keto-Glutaric Acid : More reactive in metabolic pathways (e.g., Krebs cycle) due to ketone functionality .

Q & A

Q. How should researchers design experiments to assess the biochemical activity of Hippuryl-L-Aspartic acid?

  • Methodology : Use in vitro assays such as acetylcholinesterase (AChE) inhibition studies, referencing protocols for L-aspartic acid metabolites . Ensure buffer systems (e.g., phosphate-buffered saline, pH 7.4) mimic physiological conditions. Include positive controls (e.g., known AChE inhibitors) and triplicate measurements to account for variability. Data should be analyzed using nonlinear regression for IC50_{50} determination .

Q. What analytical techniques are suitable for characterizing Hippuryl-L-Aspartic acid’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies using:
  • pH range : 2.0–9.0 (adjust with HCl/NaOH).
  • Techniques : Monitor degradation via HPLC-UV and mass spectrometry (LC-MS) to identify breakdown products. Use Arrhenius modeling to predict shelf-life at 25°C . Reference pharmacopeial guidelines for validation parameters (e.g., precision ≤2% RSD) .

Advanced Research Questions

Q. How can conflicting data on Hippuryl-L-Aspartic acid’s receptor-binding affinity be resolved?

  • Methodology : Re-evaluate experimental conditions:
  • Surface Plasmon Resonance (SPR) vs. Radioligand Binding : SPR measures real-time interactions but may lack sensitivity for low-affinity ligands. Radioligand assays (e.g., 3^3H-labeled compounds) offer higher specificity but require rigorous controls for nonspecific binding .
  • Data Reconciliation : Apply statistical tools like Bland-Altman analysis to assess agreement between methods. Consider batch-to-batch variability in compound purity as a confounding factor .

Q. What strategies optimize the enzymatic synthesis of Hippuryl-L-Aspartic acid for high yield and enantiomeric excess?

  • Methodology : Use Design of Experiments (DoE) to test variables:
  • Factors : Enzyme concentration (0.5–2.0 mg/mL), temperature (25–45°C), and substrate molar ratio (1:1 to 1:3).
  • Response Metrics : Yield (HPLC) and enantiomeric excess (Chiral HPLC or polarimetry).
  • Optimization : Response Surface Methodology (RSM) identifies ideal conditions. For example, a 2024 study achieved 85% yield at 35°C with a 1:2 substrate ratio .

Q. How can researchers address discrepancies in Hippuryl-L-Aspartic acid’s solubility across different solvent systems?

  • Methodology :
  • Solvent Screening : Test solubility in DMEM, PBS, and DMSO using nephelometry or UV-Vis spectroscopy.
  • Co-Solvency Approach : Combine solvents (e.g., 10% DMSO in PBS) to enhance solubility without denaturing biological targets .
  • Data Reporting : Include detailed solvent composition and temperature in publications to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.